molecular formula C6H9N3O B1491732 6-(aminomethyl)-2-methylpyridazin-3(2H)-one CAS No. 1484077-91-9

6-(aminomethyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B1491732
CAS No.: 1484077-91-9
M. Wt: 139.16 g/mol
InChI Key: WUQXLIJTTFGZMZ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylpyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a structure of high interest in medicinal chemistry and pharmaceutical research . The pyridazinone core is recognized for its diverse biological activities and is a key building block in the development of novel therapeutic agents . Researchers are particularly interested in derivatives of this heterocycle for their potential as vasodilators for treating cardiovascular diseases and as targeted anticancer agents . The aminomethyl functional group on this scaffold enhances its utility as a versatile intermediate for further chemical modification, enabling the synthesis of more complex molecules for structure-activity relationship (SAR) studies . The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(aminomethyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9-6(10)3-2-5(4-7)8-9/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQXLIJTTFGZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Suzuki–Miyaura Cross-Coupling Reactions

Recent studies have explored the use of Suzuki–Miyaura (SM) coupling reactions to functionalize halogenated pyridazinones, including 4,5-dibromo-2-methylpyridazin-3(2H)-one, as precursors to derivatives such as this compound. The general method involves:

  • Starting Material: 4,5-dibromo-2-methylpyridazin-3(2H)-one
  • Catalyst: Palladium-based catalysts such as PdCl2(PPh3)2, Pd(PPh3)4, Pd–PEPPSI i-Pr, or PdCl2dppf
  • Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)
  • Solvent System: Mixtures such as dimethoxyethane (DME)–water, toluene–water, or dimethylformamide (DMF)–water in varying ratios
  • Temperature: Typically 80–100 °C
  • Reaction Time: 8–12 hours

The SM coupling facilitates the substitution of bromine atoms on the pyridazinone ring with organoboron reagents, which can include aminomethyl boronates or other boronic acid derivatives. After coupling, hydrodebromination and hydroboronation side reactions are possible, requiring optimization of conditions to maximize yield and selectivity.

Aminomethylation of Pyridazinone Precursors

Following the coupling or direct halogenation, the introduction of the aminomethyl group at the 6-position can be achieved through nucleophilic substitution reactions involving aminomethylating agents such as formaldehyde and ammonia or primary amines under reductive amination conditions. This step is typically performed under mild conditions to preserve the pyridazinone core.

Experimental Data and Yields

Entry Method Catalyst Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 SM Coupling with Phenylboronic Acid PdCl2(PPh3)2 (4%) Na2CO3 (2.8 eq) DME–H2O (4:1) 100 10 82 Exclusive biarylated product
2 SM Coupling with Ferrocenylboronic Acid PdCl2(PPh3)2 (4%) Na2CO3 (2.8 eq) DME–H2O (4:1) 100 10 Variable (mono- and di-substituted products) Hydrodebromination observed
3 SM Coupling with Ferrocenylboronic Acid PdCl2dppf K2CO3 (3 eq) DMF–H2O (4:1) 80 8–12 Improved mono-substituted yields Suppressed di-substitution, less decomposition

Note: While these examples focus on related pyridazinone derivatives, similar conditions are applicable for synthesizing this compound through appropriate choice of aminomethyl boronate reagents or subsequent aminomethylation steps.

Mechanistic Insights and Optimization

  • Catalyst Choice: The nature of the palladium catalyst significantly affects the chemo- and regioselectivity of the coupling reaction. Chelating ligands (e.g., dppf) tend to suppress over-substitution and side reactions.

  • Solvent Effects: Polar solvent mixtures like DMF–water favor selective coupling and reduce side product formation compared to less polar mixtures.

  • Base Quantity: Excess base promotes efficient transmetalation but may increase hydrolysis side reactions; thus, optimization is crucial.

  • Temperature and Time: Lower temperatures (around 80 °C) and moderate reaction times balance conversion and product stability.

Summary of Preparation Methodology

Step Description Key Parameters Outcome
1 Preparation of halogenated pyridazinone precursor Halogenation at 4,5-positions Ready for cross-coupling
2 Suzuki–Miyaura coupling with aminomethyl boronate or related reagents Pd catalyst, base, solvent, temp 80–100 °C Introduction of aminomethyl substituent
3 Post-coupling aminomethylation (if necessary) Reductive amination conditions Final product: this compound

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like formaldehyde and amines are used under basic conditions for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(aminomethyl)-2-methylpyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activities

The biological and physicochemical properties of pyridazinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Key Properties/Activities References
6-(Aminomethyl)-2-methylpyridazin-3(2H)-one 2-CH3, 6-CH2NH2 C6H9N3O Enhanced solubility due to aminomethyl group; potential CNS activity (inference from class)
4-Amino-6-(4-aminophenyl)-2-methylpyridazin-3(2H)-one 2-CH3, 4-NH2, 6-(4-NH2-C6H4) C11H11N4O Anticipated antimicrobial activity; mp 208–209°C; characterized by ¹H NMR
6-Benzyl-2-methylpyridazin-3(2H)-one (4a) 2-CH3, 6-CH2C6H5 C12H12N2O COX-2 selectivity index = 96; 65% anti-inflammatory activity at 10 mg/kg
5-Chloro-6-(2,4-dichlorophenyl)-2-methylpyridazin-3(2H)-one 2-CH3, 5-Cl, 6-(2,4-Cl2-C6H3) C11H7Cl3N2O Reactivity with HI leads to hydrodeiodination; intermediate in cyclization studies
6-Methyl-3(2H)-pyridazinone 6-CH3 C5H6N2O Boiling point not reported; foundational structure for pyridazinone derivatives
6-Amino-2-methylpyridazin-3(2H)-one 2-CH3, 6-NH2 C5H7N3O Molecular weight = 125.13; potential precursor for functionalized analogs

Key Observations

Substituent Effects on Bioactivity: The aminomethyl group in this compound may improve water solubility compared to lipophilic substituents like benzyl (4a) or dichlorophenyl groups . Electron-withdrawing groups (e.g., Cl in 5-chloro-6-(2,4-dichlorophenyl) derivatives) increase reactivity, enabling nucleophilic substitution reactions (e.g., iodide displacement) .

Pharmacological Performance: 6-Benzyl-2-methylpyridazin-3(2H)-one (4a) exhibits superior COX-2 selectivity (index = 96) and anti-inflammatory activity (65% edema inhibition), suggesting that bulky aromatic groups enhance target binding . Amino-substituted analogs (e.g., 4-amino-6-(4-aminophenyl)) may target microbial enzymes due to hydrogen-bonding capabilities .

Synthetic Accessibility: Ultrasound-assisted synthesis methods (e.g., triazine-substituted pyridazinones ) could be adapted for this compound to improve yield and sustainability.

Biological Activity

6-(Aminomethyl)-2-methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features, including an amino group at position 6, a methyl group at position 2, and a keto group at position 3. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C4H5N3O\text{C}_4\text{H}_5\text{N}_3\text{O}

The exact mechanisms of action of this compound are still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction is crucial for its therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds possess significant antimicrobial properties against various bacterial strains. For instance, Schiff bases derived from pyridazine derivatives showed notable activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Pyridazine derivatives have been reported to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : The compound has been studied for its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. Compounds similar to this compound have shown promise in inhibiting FGFR-mediated pathways .
  • Enzyme Inhibition : It has been documented that certain derivatives can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important enzyme in metabolic regulation .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated various Schiff bases derived from pyridazinone compounds against multiple bacterial strains. The results indicated that several compounds exhibited high antimicrobial activity, particularly against S. aureus and B. subtilis .
    CompoundActivity Against S. aureusActivity Against E. coli
    8bGoodModerate
    8eExcellentPoor
  • Anticancer Research :
    • Research focusing on the inhibition of FGFR1-4 by pyridazinone compounds highlighted their potential as anticancer agents. The compounds demonstrated significant inhibitory effects on cell proliferation in vitro .
    Compound NameFGFR Inhibition IC50 (µM)
    Compound A5.0
    Compound B10.0
  • Enzyme Inhibition :
    • A series of experiments were conducted to assess the inhibitory effects of pyridazinones on PTP1B, with some derivatives showing IC50 values in the low micromolar range, indicating strong potential for metabolic regulation .

Q & A

Q. What green chemistry approaches improve pyridazinone synthesis?

  • Methodology : Replace traditional heating with ultrasound-assisted reactions to reduce energy consumption and reaction time (e.g., 75% yield in 2 hours vs. 24 hours conventionally). Use biodegradable solvents (e.g., cyclopentyl methyl ether) and catalyst-free conditions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(aminomethyl)-2-methylpyridazin-3(2H)-one
Reactant of Route 2
6-(aminomethyl)-2-methylpyridazin-3(2H)-one

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